1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-
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Overview
Description
1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexene ring, with a dimethylhexenyl substituent at the 8-position. The molecular formula is C15H26O2, and it has a molecular weight of approximately 238.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the cyclization of a suitable precursor, such as a diol or a hydroxyketone, in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production time and cost. The choice of catalysts and solvents can be optimized for industrial applications to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated or aminated derivatives .
Scientific Research Applications
1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Similar spirocyclic structure but lacks the dimethylhexenyl substituent.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: Another spirocyclic compound with different substituents.
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Similar spiro structure with different functional groups
Uniqueness
1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)- is unique due to its specific spirocyclic structure and the presence of the dimethylhexenyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
87640-90-2 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
8-(6-methylhept-5-en-2-yl)-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C16H26O2/c1-13(2)5-4-6-14(3)15-7-9-16(10-8-15)17-11-12-18-16/h5,7,9,14-15H,4,6,8,10-12H2,1-3H3 |
InChI Key |
MMDDPARPZAHJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C=C1)OCCO2 |
Origin of Product |
United States |
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